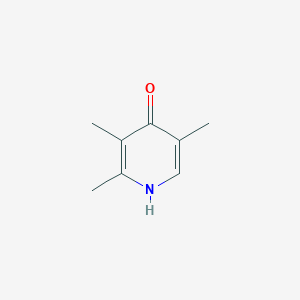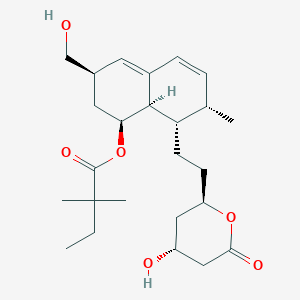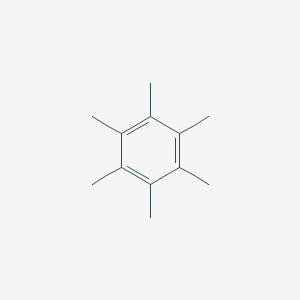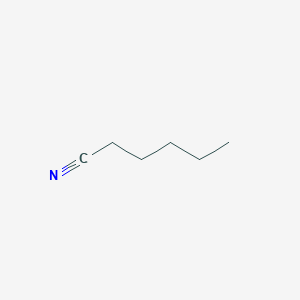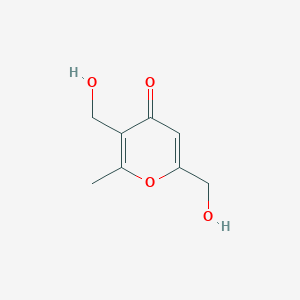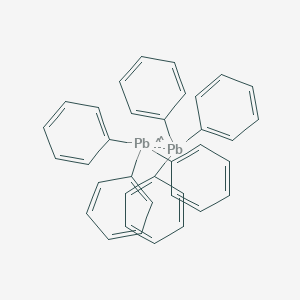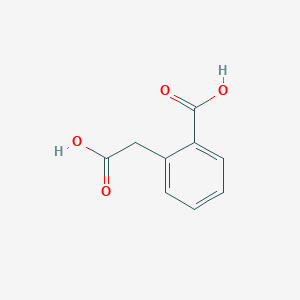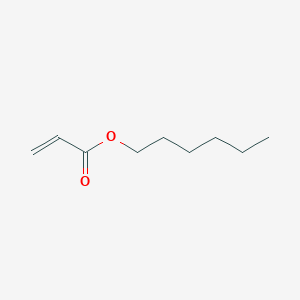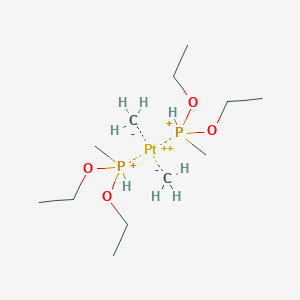
Platinum, bis(triethylphosphite-p)dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, bis(triethylphosphite-p)dimethyl- is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Pt(dba)(TEP)2 and is widely used in various fields such as catalysis, organic synthesis, and materials science. In
科学研究应用
Pt(dba)(TEP)2 has a wide range of applications in scientific research. One of the most significant applications of this compound is in catalysis. Pt(dba)(TEP)2 has been shown to be an effective catalyst in various reactions such as the hydrogenation of alkenes, the reduction of nitro compounds, and the oxidation of alcohols. Additionally, this compound has been used in organic synthesis as a reagent for the preparation of various organic compounds.
作用机制
The mechanism of action of Pt(dba)(TEP)2 is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The triethylphosphite ligands on the Pt center play a crucial role in the catalytic activity of Pt(dba)(TEP)2.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Pt(dba)(TEP)2. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
实验室实验的优点和局限性
One of the significant advantages of Pt(dba)(TEP)2 is its high catalytic activity. This compound has been shown to be effective in various reactions, and its use can significantly improve reaction yields and selectivity. However, one of the limitations of Pt(dba)(TEP)2 is its high cost, which can limit its use in large-scale applications.
未来方向
There are several future directions for the research on Pt(dba)(TEP)2. One of the significant areas of research is the development of new catalytic reactions using this compound. Additionally, there is a need for more studies on the mechanism of action of Pt(dba)(TEP)2 to gain a better understanding of its catalytic activity. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for large-scale applications.
Conclusion:
In conclusion, Pt(dba)(TEP)2 is a complex compound with significant potential in various fields such as catalysis, organic synthesis, and materials science. The synthesis method for this compound is well-established, and its scientific research applications are vast. The mechanism of action of Pt(dba)(TEP)2 is not fully understood, but it is believed to act as a Lewis acid catalyst. This compound has limited adverse effects on living organisms, and its high catalytic activity is a significant advantage. However, its high cost is a limitation that needs to be addressed. There are several future directions for research on Pt(dba)(TEP)2, including the development of new catalytic reactions, more studies on its mechanism of action, and the development of more cost-effective synthesis methods.
合成方法
Pt(dba)(TEP)2 can be synthesized through the reaction of Pt(dba)2 with triethylphosphite. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesis process has been well-established and is widely used in research laboratories.
属性
CAS 编号 |
127620-12-6 |
|---|---|
产品名称 |
Platinum, bis(triethylphosphite-p)dimethyl- |
分子式 |
C12H34O4P2Pt+2 |
分子量 |
499.4 g/mol |
IUPAC 名称 |
carbanide;diethoxy(methyl)phosphanium;platinum(2+) |
InChI |
InChI=1S/2C5H13O2P.2CH3.Pt/c2*1-4-6-8(3)7-5-2;;;/h2*4-5H2,1-3H3;2*1H3;/q;;2*-1;+2/p+2 |
InChI 键 |
NPNNIHRUEFIPKG-UHFFFAOYSA-P |
SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
规范 SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
同义词 |
carbanide, diethoxy-methyl-phosphanium, platinum(+2) cation |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



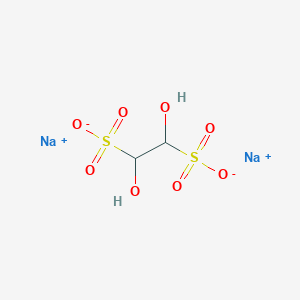
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
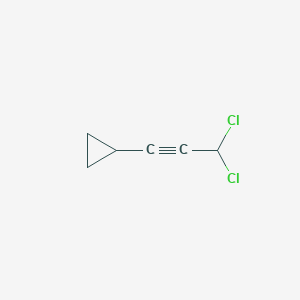
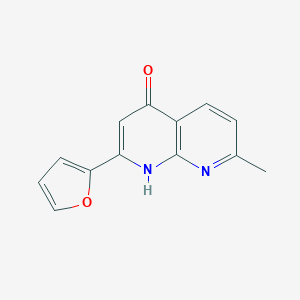
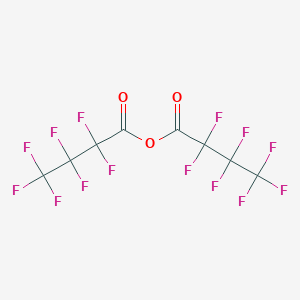
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
